molecular formula C9H7ClF2O B12091228 3-Chloro-1-(2,3-difluorophenyl)propan-1-one

3-Chloro-1-(2,3-difluorophenyl)propan-1-one

Cat. No.: B12091228
M. Wt: 204.60 g/mol
InChI Key: OTVRLARBYBNRQV-UHFFFAOYSA-N
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Description

1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- is an organic compound with the molecular formula C9H7ClF2O It is a derivative of propiophenone, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- typically involves the Friedel-Crafts acylation reaction. In this process, 2,3-difluorobenzene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,3-Difluorobenzene+3-Chloropropionyl chlorideAlCl31-Propanone, 3-chloro-1-(2,3-difluorophenyl)-\text{2,3-Difluorobenzene} + \text{3-Chloropropionyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-Propanone, 3-chloro-1-(2,3-difluorophenyl)-} 2,3-Difluorobenzene+3-Chloropropionyl chlorideAlCl3​​1-Propanone, 3-chloro-1-(2,3-difluorophenyl)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biochemistry: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- involves the formation of a chloroformate ester when it reacts with alcohols or amines. This reaction releases a fluoride ion and forms a stable ester, which can further participate in various biochemical pathways. As an intermediate in the synthesis of drugs like ticagrelor, it indirectly influences pathways related to platelet aggregation by inhibiting the P2Y12 receptor.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-chloro-1-phenyl-: Similar structure but lacks fluorine atoms.

    1-Propanone, 3-chloro-1-(3,4-difluorophenyl)-: Similar structure with different fluorine substitution pattern.

    1-Propanone, 3-chloro-1-(2,4-difluorophenyl)-: Another isomer with different fluorine substitution.

Uniqueness

1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms can enhance its stability and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-chloro-1-(2,3-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H7ClF2O/c10-5-4-8(13)6-2-1-3-7(11)9(6)12/h1-3H,4-5H2

InChI Key

OTVRLARBYBNRQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CCCl

Origin of Product

United States

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